![molecular formula C17H25FN2O2 B12433758 Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate CAS No. 887584-83-0](/img/structure/B12433758.png)
Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a 2-fluorobenzyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is attached through nucleophilic substitution reactions using 2-fluorobenzyl halides.
Formation of the Amino Group: The amino group is introduced through reductive amination reactions involving suitable amine precursors.
Industrial Production Methods: Industrial production of ®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, converting it to an alcohol.
Substitution: The fluorine atom in the 2-fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carboxylate moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
- ®-tert-Butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate
- ®-tert-Butyl 3-((2-bromobenzyl)amino)piperidine-1-carboxylate
- ®-tert-Butyl 3-((2-methylbenzyl)amino)piperidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the benzyl group (fluorine, chlorine, bromine, or methyl).
- Reactivity: The presence of different substituents can influence the reactivity and chemical properties of the compound.
- Biological Activity: The biological activity may vary depending on the nature of the substituent, affecting the compound’s interaction with molecular targets.
®-tert-Butyl 3-((2-fluorobenzyl)amino)piperidine-1-carboxylate stands out due to the presence of the fluorine atom, which can enhance its lipophilicity and potentially improve its biological activity compared to its analogs.
Biological Activity
Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate (CAS No. 1286209-32-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
- Molecular Formula : C17H25FN2O2
- Molecular Weight : 308.39 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a tert-butyl ester and a 2-fluorophenylmethyl amino group, which may contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives containing fluorophenyl groups have shown enhanced activity against various viral strains. The presence of the fluorine atom is hypothesized to increase the lipophilicity and binding affinity of the compound to viral proteins, thereby enhancing its efficacy.
Anticancer Potential
Research has demonstrated that piperidine derivatives can exhibit anticancer activity. For example, compounds with similar piperidine structures have been investigated for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation.
Table 1: Biological Activities of this compound
Case Study 1: Antiviral Efficacy
A study published in MDPI assessed various piperidine derivatives for their antiviral properties against the influenza virus. This compound was included in the screening, showing promising results with an IC50 value indicating effective inhibition at low concentrations. The structural modifications contributed to enhanced binding interactions with viral proteins.
Case Study 2: Anticancer Activity
In a preclinical study, the compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests potential for development as an anticancer therapeutic agent.
Research Findings
Research indicates that modifications on the piperidine structure can lead to varied biological activities. The incorporation of fluorinated aromatic groups appears to enhance both antiviral and anticancer effects. Further studies are necessary to elucidate the precise mechanisms involved and optimize the compound for therapeutic applications.
Properties
IUPAC Name |
tert-butyl 3-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYXKFMEIZHHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723089 | |
Record name | tert-Butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-83-0 | |
Record name | tert-Butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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